CERCOSPORIN

Descripción general

Descripción

LSM-1808 is a naphthalenone.

Cercosporin is a natural product found in Graminopassalora graminis with data available.

Actividad Biológica

Cercosporin is a polyketide-derived toxin produced by various species of the fungus Cercospora, notably Cercospora nicotianae. This compound exhibits significant biological activity, particularly in its role as a phytotoxin and its effects on both plant and animal cells. The following sections provide an overview of the biosynthesis, mechanisms of action, and implications of this compound's biological activity, supported by relevant case studies and research findings.

Biosynthesis of this compound

This compound biosynthesis is a complex process involving multiple genes and environmental factors. Key findings regarding its biosynthetic pathway include:

- Gene Clusters : The biosynthetic genes for this compound have been identified in Cercospora nicotianae, with significant genes including CTB1, which encodes a polyketide synthase, and CTB3, a didomain protein involved in oxidative cleavage reactions .

- Regulatory Mechanisms : The expression of these genes is regulated by environmental cues such as light and medium composition. Notably, the transcription factor CRG1 plays a critical role in both the production of this compound and resistance to its toxic effects .

- Biosynthetic Pathway : The pathway includes the conversion of substrates such as nor-toralactone into this compound through various enzymatic reactions. The production of reactive oxygen species (ROS) upon light activation is a key feature of this compound's mechanism .

This compound's toxicity primarily arises from its ability to generate reactive oxygen species upon absorption of light. This leads to:

- Cell Membrane Damage : The generation of singlet oxygen and superoxide radicals causes lipid peroxidation in cell membranes, resulting in electrolyte leakage and cell death .

- Broad Spectrum Toxicity : this compound exhibits toxicity not only towards plant cells but also affects bacteria and animal cells, including mice. Its indiscriminate action on cellular components underlies its effectiveness as a phytotoxin .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound in various contexts:

- Plant Pathogenesis : Research has shown that this compound is crucial in the pathogenesis of host plants infected by Cercospora species. It facilitates disease progression through oxidative stress mechanisms .

- Antiproliferative Effects : A study on epi-cercosporin, a derivative of this compound, revealed its ability to induce cell cycle arrest in human solid tumor cells, specifically accumulating cells in the G2/M phase. This suggests potential applications in cancer research .

- Environmental Impact : The production of this compound is influenced by environmental factors such as light exposure and nutrient availability, which can affect its concentration and biological activity in natural ecosystems .

Data Table: Summary of Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Nature | Polyketide-derived toxin |

| Biosynthesis Genes | CTB1, CTB3 (polyketide synthase) |

| Mechanism of Action | Generates ROS leading to oxidative damage |

| Toxicity Spectrum | Toxic to plants, bacteria, and animals (e.g., mice) |

| Regulatory Factors | Light exposure, nutrient composition |

| Potential Applications | Anticancer properties (cell cycle arrest) |

Propiedades

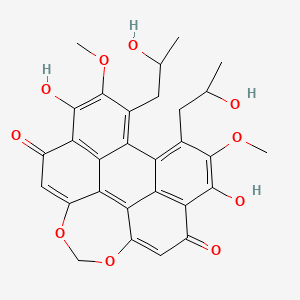

IUPAC Name |

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWQNCWIIZUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960897, DTXSID801043885 | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40501-77-7, 127094-74-0 | |

| Record name | iso-Cercosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.